molecular formula C15H16N2O4 B8212103 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid

3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid

Cat. No.: B8212103
M. Wt: 288.30 g/mol
InChI Key: JTVRIJXNFIPLFM-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a tert-butoxycarbonylamino group at the 3-position and a carboxylic acid group at the 7-position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid typically involves the reaction of quinoline derivatives with tert-butoxycarbonyl chloride and subsequent carboxylation. One common method involves the use of copper salt and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis or research applications.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-9-4-5-10(13(18)19)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVRIJXNFIPLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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